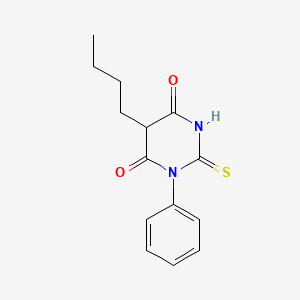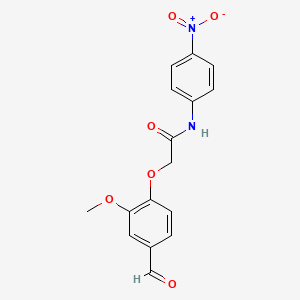
5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Thioflavin T, is a fluorescent dye that is widely used in scientific research for the detection of amyloid fibrils and plaques. Thioflavin T has been extensively studied for its ability to bind to amyloid aggregates and its potential as a diagnostic tool for neurodegenerative diseases.
作用機序
5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T binds to amyloid fibrils and plaques through hydrophobic interactions and hydrogen bonding. The dye undergoes a conformational change upon binding to the amyloid aggregates, resulting in an increase in fluorescence intensity. This property of this compound T makes it an ideal tool for the detection and quantification of amyloid aggregates.
Biochemical and Physiological Effects:
This compound T is a non-toxic dye that does not interact with cellular components or interfere with normal physiological processes. However, it is important to note that this compound T is not approved for human use and should only be used in laboratory experiments.
実験室実験の利点と制限
One of the major advantages of 5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T is its high sensitivity and specificity for amyloid aggregates. This compound T can detect amyloid fibrils at concentrations as low as 10 nM, making it a valuable tool for the early detection of neurodegenerative diseases. However, this compound T is not effective for the detection of soluble amyloid oligomers, which are believed to be the toxic species in neurodegenerative diseases.
将来の方向性
There are several future directions for the use of 5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T in scientific research. One area of interest is the development of this compound T derivatives that can detect specific types of amyloid aggregates. Another area of interest is the use of this compound T in the development of new therapies for neurodegenerative diseases. This compound T has also been explored as a tool for the detection of protein misfolding in other diseases such as cystic fibrosis and sickle cell anemia.
合成法
5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T can be synthesized by reacting 2-hydroxybenzaldehyde with thiourea in the presence of a strong acid catalyst. The resulting product is then reacted with butylamine and chloroacetic acid to yield this compound T.
科学的研究の応用
5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T has been used in a variety of scientific research applications, including the detection and quantification of amyloid fibrils in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. This compound T has also been used to study the aggregation of proteins in other diseases such as type 2 diabetes and prion diseases.
特性
IUPAC Name |
5-butyl-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJKTMOISMJXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-{[(2-bromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920448.png)
![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxylic acid](/img/structure/B4920452.png)

![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4920459.png)
![N-[1-(1-adamantyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4920460.png)
![N-{4-[({3-[(2-hydroxyethyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4920468.png)
![1-(1-adamantyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4920475.png)
![1-cyclohexyl-N-[2-(2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4920486.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4920490.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4920498.png)

![N-(2,3-dimethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B4920518.png)
![5-(cyclopentylcarbonyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4920548.png)
![2-[(3,5-dichloro-4-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4920557.png)
